Quisinostat dihydrochloride

Description

Contextualizing Quisinostat Dihydrochloride (B599025) within Epigenetic Therapeutics

Epigenetic therapeutics represent a frontier in medicine, focusing on the modulation of epigenetic modifications to regulate gene expression without altering the DNA sequence itself. nih.gov These therapies often target enzymes responsible for such modifications, which can become dysregulated in various diseases, particularly cancer. nih.govnih.gov Histone deacetylases (HDACs) are a key class of these enzymes. nih.gov By removing acetyl groups from histone proteins, HDACs can lead to a more condensed chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. nih.govmedkoo.com

HDAC inhibitors (HDACis) are a class of epigenetic drugs designed to counteract the activity of HDACs. nih.gov By inhibiting these enzymes, HDACis promote the accumulation of acetylated histones, leading to a more relaxed chromatin state and the re-expression of silenced genes. medkoo.commedchemexpress.com This can, in turn, induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth. medkoo.comnih.gov Quisinostat dihydrochloride is a potent agent within this class of epigenetic therapeutics, under investigation for its potential to reverse aberrant epigenetic states in cancer cells. wikipedia.orgnih.gov

Overview of this compound as a Second-Generation Histone Deacetylase Inhibitor (HDACi)

This compound is classified as a second-generation, orally bioavailable, hydroxamic acid-based pan-HDAC inhibitor. nih.govmedkoo.comtargetmol.com The "second-generation" designation signifies its development after earlier HDACis, with an aim to improve upon characteristics such as potency and pharmacodynamic properties. targetmol.commdpi.comselleckchem.com It demonstrates potent inhibitory activity against Class I and II HDAC enzymes. wikipedia.org

A key feature of Quisinostat is its high potency, with inhibitory concentrations in the nanomolar range for several HDAC isoforms. nih.govmdpi.commedchemexpress.comjci.org This high potency is a distinguishing characteristic compared to some first-generation HDAC inhibitors like vorinostat (B1683920). targetmol.com For instance, it is reported to be approximately 500-fold more potent than vorinostat at inhibiting HDAC1. targetmol.com Research has shown that Quisinostat can induce the acetylation of histones H3 and H4 in tumor cells at low nanomolar concentrations. nih.gov Its broad-spectrum activity against multiple HDAC enzymes categorizes it as a pan-inhibitor, although it exhibits varying degrees of potency across different HDAC isoforms. mdpi.commedchemexpress.com

Historical Trajectory and Initial Research Avenues of this compound Development

Quisinostat was developed by Janssen Pharmaceutica. wikipedia.org It was selected from a large number of potential HDAC inhibitors due to its prolonged in vivo pharmacodynamic effects observed in preclinical models. targetmol.com Following its initial development, it was licensed to NewVac LLC. wikipedia.org

The initial research avenues for Quisinostat focused on its potential as an antineoplastic agent across a range of cancers. Preclinical studies demonstrated its ability to induce apoptosis in leukemia cell lines and inhibit tumor growth in various solid tumor xenograft models. targetmol.com One of the early mechanistic findings was that Quisinostat could amplify the expression of E-cadherin, which is often suppressed in cancer, thereby potentially reversing the epithelial-to-mesenchymal transition—a process involved in cancer metastasis. wikipedia.org Early phase I clinical trials were initiated to investigate its use in patients with advanced or refractory leukemia, myelodysplastic syndromes, solid tumors, and lymphomas. nih.gov

Current Landscape and Future Directions of this compound Research

The current research landscape for this compound continues to explore its therapeutic potential, primarily in oncology. Investigations are ongoing to evaluate its efficacy both as a monotherapy and in combination with other anticancer agents. nih.gov For instance, a phase I trial explored its use in combination with bortezomib (B1684674) and dexamethasone (B1670325) for patients with multiple myeloma. wikipedia.org Another study has been completed for its use in combination with paclitaxel (B517696) and carboplatin (B1684641) in patients with platinum-resistant ovarian cancer. nih.gov

A significant future direction for Quisinostat research is its potential application as a radiosensitizer, particularly for aggressive brain tumors like glioblastoma. Recent studies have highlighted its ability to penetrate the blood-brain barrier and enhance the efficacy of radiation therapy in preclinical glioblastoma models. This is a crucial area of investigation, as many HDAC inhibitors have failed in this context due to poor brain penetration. Furthermore, research into novel drug delivery systems, such as nano-assemblies, is being explored to prolong the exposure of the drug and potentially improve its therapeutic index. selleckchem.com These ongoing and future studies will be critical in defining the ultimate role of this compound in the therapeutic armamentarium.

Research Data on this compound

Inhibitory Activity of Quisinostat

The following table details the half-maximal inhibitory concentrations (IC₅₀) of Quisinostat against various histone deacetylase (HDAC) isoforms, demonstrating its high potency.

| HDAC Isoform | IC₅₀ (nM) |

| HDAC1 | 0.11 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

| Data sourced from multiple studies. nih.govmdpi.commedchemexpress.comjci.org |

Properties

CAS No. |

875320-31-3 |

|---|---|

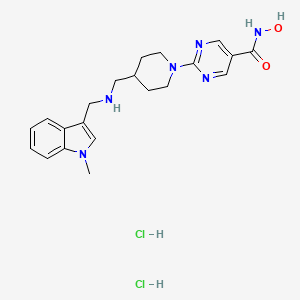

Molecular Formula |

C21H27ClN6O2 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H |

InChI Key |

TWNOICNTTFKOHQ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |

solubility |

not available |

Origin of Product |

United States |

Elucidation of Molecular and Cellular Mechanisms of Quisinostat Dihydrochloride

Specificity and Potency of Quisinostat Dihydrochloride (B599025) for HDAC Isoforms

Quisinostat is characterized as a pan-HDAC inhibitor, yet it demonstrates varying degrees of potency against different HDAC isoforms. medchemexpress.comselleckchem.com This differential inhibition is a key aspect of its biochemical profile.

Quisinostat exhibits high potency against several Class I and Class II HDAC enzymes, with inhibitory concentrations (IC50) in the nanomolar range. selleckchem.com It is particularly potent against HDAC1. selleckchem.comtargetmol.com In cell-free assays, Quisinostat has been shown to inhibit HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11 with high efficacy. medchemexpress.commedchemexpress.com

Below is a summary of the IC50 values for Quisinostat against these specific HDAC isoforms.

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 0.11 |

| HDAC2 | 0.33 |

| HDAC4 | 0.64 |

| HDAC10 | 0.46 |

| HDAC11 | 0.37 |

Data sourced from multiple studies. selleckchem.commedchemexpress.commedchemexpress.com

While potent against the isoforms listed above, Quisinostat shows a degree of selectivity when compared to other HDACs. It demonstrates significantly lower potency against HDACs 6 and 7. selleckchem.comtargetmol.com Furthermore, research indicates a greater than 30-fold selectivity against HDAC3, HDAC5, HDAC8, and HDAC9. selleckchem.comtargetmol.com This selectivity profile distinguishes it from other pan-HDAC inhibitors and may influence its biological effects.

The following table provides a comparative overview of Quisinostat's selectivity.

| HDAC Isoform Group | Selectivity Profile |

|---|---|

| HDAC3, HDAC5, HDAC8, HDAC9 | Greater than 30-fold selectivity against these isoforms |

| HDAC6, HDAC7 | Lowest potency observed against these isoforms |

This comparative data highlights the nuanced inhibition profile of Quisinostat across the HDAC family. selleckchem.comtargetmol.com

Epigenetic Remodeling and Gene Expression Modulation by Quisinostat Dihydrochloride

The inhibition of HDACs by Quisinostat directly impacts the acetylation status of both histone and non-histone proteins, leading to significant downstream effects on gene expression and cellular function. nih.gov

A primary mechanism of Quisinostat is the induction of hyperacetylation of core histone proteins. cancer.gov Treatment with Quisinostat at nanomolar concentrations leads to a significant and dose-dependent increase in the acetylation of histone H3 and histone H4. nih.govmedchemexpress.comresearchgate.net This accumulation of acetylated histones neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. This process contributes to a more open and transcriptionally active chromatin structure. nih.gov

Beyond histones, a multitude of non-histone proteins are regulated by acetylation, and their status is affected by HDAC inhibitors like Quisinostat. nih.gov

α-tubulin : Quisinostat treatment has been shown to markedly increase the acetylation of α-tubulin at lysine 40 (K40). nih.govresearchgate.net α-tubulin is a substrate of HDAC6, an enzyme for which Quisinostat has lower potency, yet the effect on its acetylation is significant. nih.gov The acetylation of α-tubulin is involved in regulating microtubule stability and function. nih.gov

p53 : The tumor suppressor protein p53 is another critical non-histone target. Studies have demonstrated that Quisinostat increases the acetylation of p53 at specific sites (K382/K373). nih.gov Acetylation of p53 is known to enhance its stability and transcriptional activity, leading to the upregulation of target genes such as p21, which is involved in cell cycle arrest. nih.govnih.gov

By inducing the hyperacetylation of histones, Quisinostat facilitates chromatin remodeling, leading to a more relaxed chromatin state. cancer.gov This "open" chromatin allows transcription factors and the cellular transcriptional machinery greater access to DNA, resulting in the altered expression of a subset of genes. nih.gov This transcriptional reprogramming is a key outcome of Quisinostat activity. For example, the increased expression of tumor suppressor genes, such as the cell cycle regulator p21 (also known as p21Waf1/Cip1), is a documented consequence of Quisinostat treatment and is linked to its effects on p53 acetylation and chromatin accessibility. nih.gov This modulation of gene expression underlies the compound's ability to induce G1 phase cell cycle arrest. nih.gov

This compound-Induced Cell Cycle Arrest (e.g., G0/G1 Phase) and Associated Molecular Regulators (e.g., p21, CDKs)

This compound has been demonstrated to impede cancer cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase. nih.gov This cytostatic effect is achieved through the modulation of key molecular regulators of the cell cycle.

In non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells, treatment with Quisinostat has been shown to upregulate the expression of p21(Waf1/Cip1). nih.govnih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By increasing the levels of p21, Quisinostat effectively inhibits the activity of CDK2, CDK4, and CDK6. nih.gov These kinases are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle. The inhibition of these CDKs results in the accumulation of cells in the G0/G1 phase, thereby halting cellular replication. nih.gov

Studies have indicated that the upregulation of p21 is a downstream effect of the activation of the p53 signaling pathway, which can be triggered by Quisinostat. nih.gov Furthermore, the antitumor effects of Quisinostat have been linked to the PI3K/AKT/p21 pathway, which contributes to the G0/G1 phase arrest. nih.gov

| Cell Line Type | Effect of Quisinostat | Key Molecular Regulators Involved |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | G1 Phase Arrest | p53, p21(Waf1/Cip1) |

| Hepatocellular Carcinoma (HCC) | G0/G1 Phase Arrest | p21, CDK2, CDK4, CDK6, PI3K/AKT |

Mechanisms of Apoptosis and Programmed Cell Death Induction by this compound (e.g., Caspase Pathway Activation)

This compound is a potent inducer of apoptosis in various cancer cell lines. medchemexpress.com This programmed cell death is primarily mediated through the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Treatment with Quisinostat has been shown to increase the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in cancer cells. nih.gov This leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov Cytosolic cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3. nih.govnih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the morphological and biochemical hallmarks of apoptosis. nih.gov

Furthermore, Quisinostat has been observed to modulate the expression of Bcl-2 family proteins. It decreases the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, while increasing the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the balance between pro- and anti-apoptotic proteins further promotes the mitochondrial-mediated apoptotic pathway. The JNK/c-jun/caspase-3 signaling pathway has also been implicated in Quisinostat-induced apoptosis in HCC cells. nih.gov

Modulation of Autophagy by this compound in Cellular Models

The role of histone deacetylase inhibitors (HDACis) like Quisinostat in autophagy is multifaceted. Autophagy is a cellular process that can either promote cell survival or contribute to cell death, depending on the cellular context. HDACis can induce pleiotropic effects in tumor cells, including the modulation of autophagy. nih.gov

HDAC6, a specific histone deacetylase, is known to be a key regulator of autophagy. mdpi.com Inhibition of HDACs can trigger the autophagy process, which may in some cases lead to caspase-independent autophagic cell death. mdpi.com However, in other scenarios, autophagy can act as a survival mechanism for cancer cells under stress, and its inhibition has been shown to synergistically enhance the pro-apoptotic effects of some HDACis. nih.gov The precise mechanisms by which Quisinostat specifically modulates autophagy and the functional consequences of this modulation in different cancer types are still areas of active investigation.

Preclinical Effects of this compound on Cellular Proliferation and Viability

Preclinical studies have consistently demonstrated the potent anti-proliferative and cytotoxic effects of this compound across a broad spectrum of cancer cell lines, including both solid and hematologic malignancies. medchemexpress.com

In vitro studies have shown that Quisinostat significantly inhibits the proliferation of non-small cell lung cancer and hepatocellular carcinoma cells in a dose- and time-dependent manner. nih.govnih.gov The Pediatric Preclinical Testing Program reported that Quisinostat demonstrated potent cytotoxic activity against its in vitro panel of cell lines, with a median relative IC50 value of 2.2 nM. nih.govduke.edu

The anti-proliferative activity of Quisinostat is a direct result of its ability to induce cell cycle arrest and apoptosis. In vivo studies using xenograft models of various cancers, including colon and ovarian tumors, have also shown that Quisinostat can significantly inhibit tumor growth. medchemexpress.comselleckchem.com

| Preclinical Model | Observed Effects | Potency (IC50) |

|---|---|---|

| Pediatric Cancer Cell Line Panel | Potent cytotoxic activity | Median relative IC50 of 2.2 nM (Range: <1 nM to 19 nM) nih.govduke.edu |

| HCT116 Colon Xenografts | Strong inhibition of tumor growth | Not Applicable |

| A2780 Ovarian Tumor Model | Inhibition of tumor growth | Not Applicable |

Impact of this compound on Epithelial-Mesenchymal Transition (EMT) Reversal

Epithelial-mesenchymal transition (EMT) is a cellular program that is implicated in cancer progression, metastasis, and the development of drug resistance. Histone deacetylase inhibitors have been shown to reverse EMT in various cancer models. nih.govplos.org

In non-small cell lung cancer cells, Quisinostat has been found to suppress cell migration by inhibiting the EMT process. nih.gov While the direct effect of Quisinostat on specific EMT markers was not detailed in the provided search results, the general mechanism for HDAC inhibitors involves the epigenetic regulation of genes that control the epithelial and mesenchymal phenotypes. For instance, other HDACis have been shown to increase the expression of epithelial markers like E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and vimentin, as well as transcriptional repressors like snail and twist. nih.gov This reversal of EMT can lead to a less invasive and potentially less metastatic cancer phenotype.

Immunomodulatory Effects of this compound in Preclinical Settings

Histone deacetylase inhibitors, including Quisinostat, have been shown to exert immunomodulatory effects that can enhance anti-tumor immunity. Overexpression of HDACs is a common feature in many cancers, and their inhibition can increase tumor immune antigenicity. researchgate.net

While specific preclinical studies detailing the immunomodulatory effects of Quisinostat were not extensively covered in the search results, the broader class of HDAC inhibitors is known to modulate the tumor microenvironment. researchgate.net These effects can include the upregulation of molecules involved in immune recognition on cancer cells and influencing the activity of various immune cell populations. This suggests that Quisinostat may have the potential to be used in combination with immunotherapies to improve their efficacy.

Advanced Preclinical Research Models and Methodologies for Quisinostat Dihydrochloride Investigation

In Vitro Cellular Systems for Quisinostat Dihydrochloride (B599025) Efficacy and Mechanism Studies

In vitro cellular systems are fundamental in the initial assessment of anticancer agents, providing a controlled environment to study cellular responses to treatment.

Utilization of Established Cancer Cell Lines (e.g., Lung, Breast, Colon, Ovarian, Hepatocellular Carcinoma, Leukemia, Lymphoma, Multiple Myeloma)

Quisinostat dihydrochloride has demonstrated broad-spectrum antiproliferative activity against a diverse panel of established human cancer cell lines. medchemexpress.comselleckchem.com Its potent cytotoxic effects have been observed in solid tumors and hematologic malignancies, often at nanomolar concentrations. nih.govunc.edu

Studies have shown that Quisinostat effectively inhibits the proliferation of cell lines derived from lung, breast, colon, and ovarian cancers. selleckchem.comselleck.co.jp For instance, in non-small cell lung cancer (NSCLC) and A549 human lung cancer cells, Quisinostat has been shown to exert strong anti-proliferative activity. nih.gov Research on colorectal cancer cell lines has indicated that Quisinostat can significantly reduce the rate of cell migration. arakmu.ac.ir

In the context of hepatocellular carcinoma (HCC), Quisinostat has been found to suppress the viability of HepG2 cells both in vitro and in vivo. spandidos-publications.com The compound induces apoptosis and cell cycle arrest at the G1 phase in these cells. spandidos-publications.com

Furthermore, Quisinostat has shown significant activity against leukemia cell lines, where it potently induces apoptosis. nih.gov Investigations into multiple myeloma have also demonstrated the pro-apoptotic effects of Quisinostat. While a clinical trial for Quisinostat in cutaneous T-cell lymphoma (CTCL) has been completed, detailed preclinical studies on a broad range of lymphoma cell lines are not extensively documented in publicly available research. nih.govclinicaltrials.gov

The following table summarizes the observed effects of this compound in various cancer cell lines:

Table 1: Effects of this compound on Established Cancer Cell Lines| Cancer Type | Cell Line(s) | Observed Effects |

|---|---|---|

| Lung Cancer | A549 and other NSCLC lines | Potent anti-proliferative activity. nih.gov |

| Breast Cancer | HCC1569 | Impaired self-renewal ability in clonogenic assays. nih.gov |

| Colon Cancer | HCT116 and others | Strong inhibition of the growth of pre-established xenografts; significant reduction in cell migration. medchemexpress.comarakmu.ac.ir |

| Ovarian Cancer | A2780 | Used as a screening model to predict tumor growth inhibition. selleckchem.com |

| Hepatocellular Carcinoma | HepG2 | Suppression of cell viability, induction of apoptosis, and G1 phase cell cycle arrest. spandidos-publications.com |

| Leukemia | MOLT-4 and other pediatric lines | Potent induction of apoptosis. nih.gov |

| Multiple Myeloma | Not specified | Promotes myeloma cell death. selleck.co.jp |

| Cutaneous T-Cell Lymphoma | Not specified | Investigated in a clinical trial setting. nih.govclinicaltrials.gov |

Application of Primary Cell Cultures and Patient-Derived Cell Models

To better recapitulate the heterogeneity of human tumors, researchers have utilized primary cell cultures and patient-derived cell models to evaluate this compound. These models are believed to more accurately reflect the molecular diversity of clinical disease.

Studies have demonstrated that Quisinostat can effectively restore the expression of the histone H1.0 in various patient-derived cancer cell lines, leading to a significant impairment of self-renewal capacity in breast and non-small cell lung cancer models. researchgate.net This suggests a mechanism by which Quisinostat may overcome resistance and halt tumor maintenance. selleckchem.comresearchgate.net Specifically, cells from breast, lung, and pancreas cancer patient-derived xenografts (PDXs) have been shown to upregulate H1.0 upon treatment with Quisinostat. nih.gov

Development and Characterization of Three-Dimensional (3D) Cell Culture Systems and Organoids for this compound Research

Three-dimensional (3D) cell culture systems and organoids are emerging as highly valuable preclinical models that more accurately mimic the in vivo architecture and microenvironment of tumors. nih.gov

Recent research has begun to explore the utility of these advanced models for testing HDAC inhibitors. A high-throughput screening of 2,802 compounds using neuroendocrine cervical cancer organoids identified Quisinostat 2HCl as a top hit, demonstrating potent anti-tumor efficacy with a half-maximal inhibitory concentration (IC50) below 10 nM. oup.com This finding highlights the potential of organoid models to identify novel therapeutic applications for existing compounds.

Furthermore, in a study utilizing patient-derived organoids (PDOs) from uveal melanoma, Quisinostat demonstrated a dose-dependent reduction in viability in a GNAQ-mutant PDO, showcasing the potential of organoids to investigate genotype-specific drug responses. arvojournals.org

While the application of 3D and organoid models in Quisinostat research is still in its early stages, these initial findings underscore their importance for future investigations into its efficacy and for personalized medicine approaches.

In Vivo Animal Models for this compound Preclinical Assessment

Xenograft Models (e.g., Patient-Derived Xenografts, Cell Line-Derived Xenografts)

Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, have been extensively used to assess the in vivo activity of this compound.

Cell Line-Derived Xenografts (CDX)

CDX models have been instrumental in demonstrating the in vivo potency of Quisinostat. For example, in mice bearing HCT116 colon carcinoma xenografts, Quisinostat strongly inhibited the growth of large, pre-established tumors. medchemexpress.com Similarly, in a hepatocellular carcinoma xenograft model using HCCLM3 cells, Quisinostat, both alone and in combination with sorafenib (B1663141), markedly repressed tumor growth. nih.gov Furthermore, nanoparticle formulations of Quisinostat have been shown to be effective radiosensitizers in mouse xenograft models of colorectal and prostate carcinomas. unc.edu The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against a panel of 33 solid tumor xenografts, where it induced significant differences in event-free survival distribution compared to controls in 64% of the models. nih.gov

Patient-Derived Xenografts (PDX)

PDX models, which involve the direct implantation of patient tumor tissue into mice, are considered to more faithfully retain the characteristics of the original tumor. nih.gov Quisinostat has been evaluated in several PDX models, showing promising activity. In PDX models of lung, pancreas, and breast cancer, Quisinostat treatment effectively halted tumor growth. nih.gov The anti-tumor effect in these models was primarily cytostatic, characterized by a reduction in proliferating Ki67+ cells without a significant increase in apoptosis. nih.gov

The following table summarizes key findings from xenograft studies with this compound:

Table 2: In Vivo Efficacy of this compound in Xenograft Models| Xenograft Type | Cancer Type | Model | Key Findings |

|---|---|---|---|

| CDX | Colon Carcinoma | HCT116 | Strong inhibition of large, pre-established tumor growth. medchemexpress.com |

| CDX | Hepatocellular Carcinoma | HCCLM3 | Marked repression of tumor growth, enhanced when combined with sorafenib. nih.gov |

| CDX | Colorectal & Prostate Carcinoma | Various | Effective as a radiosensitizer in nanoparticle formulations. unc.edu |

| PDX | Lung, Pancreas, Breast Cancer | LXFL1674, PAXF1997, MAXFMX1 | Halted tumor growth and inhibited cancer cell self-renewal. nih.gov |

| PDX | Pediatric Solid Tumors & ALL | PPTP Panel | Retarded growth in the majority of solid tumor xenografts; objective responses in some ALL xenografts. nih.gov |

Syngeneic Models for Immuno-Oncology Studies with this compound

Syngeneic models, which utilize immunocompetent mice implanted with tumors of the same genetic background, are crucial for investigating the interplay between cancer therapies and the immune system. nih.gov The evaluation of immunomodulatory effects of anticancer agents is a key application of these models.

While there is a growing interest in the immunomodulatory properties of HDAC inhibitors, specific studies detailing the use of this compound in syngeneic models for immuno-oncology research are not yet widely available in the public domain. Research on other HDAC inhibitors, such as Entinostat, has shown that they can potentiate the efficacy of radiotherapy and immune checkpoint inhibitors in syngeneic models by modulating the tumor immune microenvironment. mdpi.com These studies have demonstrated an increase in the infiltration of effector T-cells and a decrease in regulatory T-cells, suggesting a potential avenue for future investigation with Quisinostat. mdpi.com The lack of specific data on Quisinostat in this context highlights an area for future preclinical research to explore its potential as an immunomodulatory agent.

Genetically Engineered Mouse Models (GEMMs) in this compound Research

Genetically Engineered Mouse Models (GEMMs) represent a sophisticated platform for investigating the therapeutic potential and mechanisms of action of anticancer agents like this compound. Unlike traditional xenograft models, which involve implanting human tumor cells into immunodeficient mice, GEMMs develop tumors de novo in the context of a fully intact immune system, closely mimicking human cancer development. These models are created by introducing specific genetic alterations that are known to drive human cancers, such as the activation of oncogenes (e.g., KRAS) or the inactivation of tumor suppressor genes (e.g., p53).

While specific studies detailing the use of this compound in GEMMs are not extensively documented in publicly available literature, the application of HDAC inhibitors in such models provides a clear framework for their utility. For instance, research on the HDAC inhibitor Vorinostat (B1683920) in GEMMs of lung cancer has demonstrated the ability to assess treatment responses in tumors that arise spontaneously. nih.gov These studies allow for the evaluation of biomarkers, such as changes in cyclin D1 and cyclin E expression, and the induction of p27, within a native tumor microenvironment. nih.gov

The investigation of this compound in GEMMs could therefore offer critical insights into its efficacy, its impact on the immune response to the tumor, and the identification of relevant pharmacodynamic markers in a system that more accurately reflects human disease. This approach is invaluable for translating preclinical findings into clinical trial design.

Molecular and Cellular Assays for Comprehensive this compound Analysis

Epigenetic Profiling Techniques (e.g., ChIP-seq, ATAC-seq) to Map this compound-Induced Chromatin Changes

As a potent pan-histone deacetylase (HDAC) inhibitor, this compound's primary mechanism of action involves altering the epigenetic landscape of cancer cells. bpsbioscience.comselleckchem.com Techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are fundamental for mapping these changes.

ChIP-seq allows researchers to identify the specific genomic locations where histone acetylation occurs following treatment with Quisinostat. By using antibodies that recognize acetylated forms of histones (e.g., acetylated histone H3 and H4), investigators can pinpoint the genes and regulatory elements whose chromatin structure is directly modified by the drug. This leads to a more open chromatin state, often associated with transcriptional activation. bpsbioscience.com For example, studies on other HDAC inhibitors have used ChIP-seq to reveal increased H4 acetylation across the genome, correlating with changes in gene expression. nih.gov

ATAC-seq complements this by providing a global map of chromatin accessibility. This technique identifies regions of the genome that are "open" and therefore more likely to be transcriptionally active. By comparing the ATAC-seq profiles of cells before and after Quisinostat treatment, researchers can observe how the inhibition of HDACs leads to large-scale chromatin remodeling, making previously silenced regions accessible to the transcriptional machinery. Re-analysis of ATAC-sequencing data from studies on other HDAC inhibitors has shed light on chromatin accessibility at specific gene loci. researchgate.net

Together, these techniques provide a high-resolution view of the epigenetic modifications driven by Quisinostat, linking the drug's molecular activity to its effects on gene regulation.

Global and Targeted Gene Expression Analysis (e.g., RNA-seq, RT-qPCR) in Response to this compound

Understanding the downstream consequences of Quisinostat-induced epigenetic changes requires a thorough analysis of gene expression.

RNA-sequencing (RNA-seq) offers a comprehensive, unbiased view of the entire transcriptome. Studies utilizing RNA-seq have shown that Quisinostat treatment in synovial sarcoma cells alters the expression of genes enriched in pathways related to cell-cycle arrest, neuronal differentiation, and cellular response to reactive oxygen species. nih.gov Notably, this analysis identified the upregulation of several pro-apoptotic factors, including BCL2L11, BIK, and BMF, providing a mechanistic basis for the drug's anti-tumor activity. nih.gov Similarly, in studies with other HDAC inhibitors, RNA-seq has been used to identify hundreds of genes whose expression is significantly altered, pointing to key pathways affected by HDAC inhibition. nih.gov

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a targeted approach used to validate the findings from RNA-seq and to quantify the expression of specific genes of interest. For example, based on the knowledge that the tumor suppressor p21 is often silenced by HDAC1, RT-qPCR can be used to confirm and quantify the induction of p21 expression following Quisinostat treatment. apexbt.com This method is crucial for confirming that the observed changes in gene expression are robust and reproducible.

The combination of global and targeted gene expression analysis provides a powerful toolkit to elucidate the transcriptional reprogramming induced by this compound.

Proteomic Approaches for Identifying Novel Targets and Pathways of this compound

While HDACs are known for their effects on histones, they also deacetylate a wide range of non-histone proteins, thereby regulating their function. Proteomic approaches, particularly quantitative mass spectrometry, are essential for identifying these non-histone targets and understanding the broader impact of Quisinostat on cellular pathways.

A study on the HuT78 cutaneous T-cell lymphoma cell line employed quantitative mass spectrometry-based proteomics with acetylated-lysine peptide enrichment to analyze the effects of Quisinostat. nih.gov As expected, the treatment increased the acetylation of multiple histone proteins. nih.gov However, the analysis also revealed modulation of several non-histone proteins, identifying them as potential downstream effectors of Quisinostat's action. nih.gov A better understanding of the acetylated protein profile following treatment can aid in understanding clinical and non-clinical results. nih.gov

Table 1: Non-Histone Proteins Modulated by Quisinostat Treatment

| Protein Name | Function |

|---|---|

| Nucleolin | A major nucleolar protein involved in ribosome biogenesis and cell proliferation. |

| Replication protein A 70 kDa DNA-binding subunit | Involved in DNA replication, repair, and recombination. |

| Phosphoglycerate kinase 1 | A key enzyme in glycolysis. |

| Stress-70 protein | A molecular chaperone involved in protein folding and stress response. |

| Proto-oncogene Myc | A transcription factor that regulates cell growth and proliferation. |

| Serine hydroxymethyltransferase | An enzyme involved in amino acid metabolism. |

Source: Data compiled from proteomic analysis of Quisinostat-treated HuT78 cells. nih.gov

These proteomic strategies are critical for moving beyond histones to uncover the full spectrum of Quisinostat's molecular targets, potentially revealing novel mechanisms of action and biomarkers of response.

Flow Cytometry and High-Content Imaging for Cell Cycle and Apoptosis Analysis

A hallmark of many effective anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death). Flow cytometry and high-content imaging are powerful, quantitative methods used to assess these cellular fates in response to this compound.

Flow Cytometry has been widely used to analyze the effects of Quisinostat on the cell cycle. In studies on hepatocellular carcinoma cells, treatment with Quisinostat led to a substantial induction of G0/G1 phase arrest. nih.gov This arrest prevents cancer cells from progressing through the cell cycle and proliferating. The same technique, using Annexin V and propidium iodide (PI) staining, has been employed to quantify apoptosis. Research has shown that Quisinostat induces a significant, dose-dependent increase in apoptosis in various cancer cell lines, including ovarian, hepatocellular, and non-small cell lung cancer cells. apexbt.comnih.gov

High-Content Imaging is an automated microscopy-based technique that allows for the simultaneous analysis of multiple cellular parameters in a large population of cells. While specific studies detailing its use with Quisinostat are limited, this methodology could be applied to visualize and quantify markers of apoptosis (e.g., caspase activation, chromatin condensation) and cell cycle progression (e.g., DNA content, expression of cyclins) in a high-throughput manner, providing rich, multi-parametric data on the drug's cellular effects.

Table 2: Representative Flow Cytometry Findings on Quisinostat's Cellular Effects

| Cell Line | Cancer Type | Cellular Effect Observed | Key Findings |

|---|---|---|---|

| HCCLM3, SMMC-7721 | Hepatocellular Carcinoma | G0/G1 Phase Arrest | Quisinostat substantially increased the percentage of cells in the G0/G1 phase of the cell cycle. nih.gov |

| HCCLM3, SMMC-7721 | Hepatocellular Carcinoma | Apoptosis Induction | Quisinostat effectively facilitated apoptosis in a dose-dependent manner. nih.gov |

| A549 | Non-Small Cell Lung Cancer | Apoptosis Induction | Quisinostat significantly increased the percentage of apoptotic cells. nih.gov |

Translational Methodologies in this compound Preclinical Research

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. For this compound, several methodologies have been crucial in its preclinical to clinical translation.

One key translational approach is the use of human tumor xenograft models in mice. nih.govaacrjournals.orgnih.gov These models, where human cancer cells are grown as tumors in immunodeficient mice, serve as an in vivo platform to test anti-tumor activity. Studies have shown that Quisinostat effectively inhibits tumor growth in xenograft models of colon and ovarian cancer. aacrjournals.orgnih.gov

A critical component of translational research is the use of pharmacodynamic (PD) biomarkers—molecular indicators of drug activity. In the case of Quisinostat, the level of histone acetylation serves as a direct biomarker of its target engagement. Preclinical studies demonstrated that Quisinostat induces a continuous and prolonged increase in histone H3 acetylation in tumor tissue in vivo. aacrjournals.orgnih.gov This finding was significant because the sustained pharmacodynamic effect was hypothesized to translate into superior anti-tumor efficacy compared to first-generation HDAC inhibitors. aacrjournals.org This preclinical observation was later confirmed in a Phase I clinical trial, where increased histone H3 acetylation was detected in patient tumor biopsies, skin, and hair follicles following Quisinostat administration, confirming that the drug was hitting its target in humans. aacrjournals.orgnih.gov This successful translation of a PD biomarker from preclinical models to patients is a cornerstone of effective drug development.

Preclinical Efficacy of Quisinostat Dihydrochloride in Disease Models Excluding Human Clinical Data

Quisinostat Dihydrochloride (B599025) in Hematological Malignancy Models (Preclinical)

Quisinostat has shown significant preclinical activity in models of blood cancers, including leukemia, lymphoma, and multiple myeloma. Its mechanism of action involves inducing apoptosis and inhibiting the proliferation of malignant cells. nih.gov

While specific preclinical studies focusing solely on AML models are limited, broader studies on leukemia have demonstrated the potent anti-leukemic activity of Quisinostat. Research conducted by the Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against a panel of cancer cell lines, including various leukemia lines. In these in vitro assays, Quisinostat exhibited potent cytotoxic activity with a median relative IC₅₀ value of 2.2 nM across all tested cell lines. nih.gov This indicates a strong potential to inhibit the proliferation of leukemia cells at very low concentrations.

The PPTP also conducted in vivo studies using xenograft models of acute lymphoblastic leukemia (ALL), a related hematological malignancy. In these models, Quisinostat induced significant differences in event-free survival (EFS) distribution compared to control groups in 50% of the evaluable ALL xenografts. nih.gov Notably, objective responses were observed, with two ALL xenografts achieving a complete response or maintaining a complete response, and a third achieving stable disease. nih.gov These findings in ALL models suggest a strong rationale for its potential efficacy in other forms of acute leukemia, such as AML. nih.gov

Preclinical evidence strongly supports the efficacy of Quisinostat in multiple myeloma models. A study specifically evaluating its effects on human multiple myeloma (MM) cells found that the drug effectively induced myeloma cell death at low nanomolar concentrations. wikipedia.org The molecular response in MM cells included histone acetylation, a proapoptotic shift in Bcl2-family members, and the attenuation of growth and survival pathways. wikipedia.org In murine models of multiple myeloma, Quisinostat treatment led to a near-complete reduction in tumor load and a significant decrease in angiogenesis. aacrjournals.org

In the context of lymphoma, the PPTP's in vivo studies demonstrated consistent activity signals in T-cell ALL xenografts, which is a form of T-cell lymphoma. nih.gov Quisinostat treatment resulted in objective responses in these models, highlighting its potential as a therapeutic agent for lymphomas. nih.gov

Quisinostat Dihydrochloride in Solid Tumor Models (Preclinical)

Quisinostat has demonstrated broad antiproliferative activity against a wide array of solid tumor cell lines, including those from lung, colon, breast, and prostate cancers, often at nanomolar concentrations. aacrjournals.org

Quisinostat has shown significant promise in preclinical models of glioblastoma (GBM), a highly aggressive brain tumor. A key finding is its ability to penetrate the blood-brain barrier, a critical feature for drugs targeting brain cancers. researchgate.net

In vitro studies using patient-derived glioblastoma stem cell (GSC) lines revealed that Quisinostat has a potent cytotoxic effect, with cellular IC₅₀ values in the low nanomolar range (50–100 nM) for all tested lines. researchgate.net This treatment induced apoptosis, cell cycle arrest, and inhibited proliferation in GSC cultures. researchgate.net

| GSC Line | IC₅₀ (nM) |

|---|---|

| BT145 | ~75 |

| GB187 | ~90 |

| GB239 | ~60 |

| GB282 | ~50 |

| GB71 | ~80 |

| GB82 | ~100 |

| GB126 | ~70 |

| U87 | ~85 |

Perhaps most importantly, Quisinostat has been identified as a potent radiosensitizer. researchgate.net When administered in combination with radiation in an orthotopic patient-derived xenograft model of GBM, it significantly extended survival. researchgate.netnih.gov This synergistic effect is attributed to Quisinostat's ability to induce DNA damage in GBM cells, making them more susceptible to the effects of ionizing radiation. researchgate.net The Pediatric Preclinical Testing Program also noted that the most consistent in vivo activity signals for Quisinostat were observed in glioblastoma xenografts. nih.gov

Preclinical assessments have confirmed Quisinostat's efficacy in non-small cell lung cancer (NSCLC) models. In vivo studies using xenografts of various human NSCLC cell lines demonstrated significant tumor growth inhibition. researchgate.net

| NSCLC Xenograft Model | Tumor Growth Inhibition (T/C%) |

|---|---|

| H460 | 29% |

| A549 | 15% |

| NCI-H1373 (ras mutant) | 32% |

Furthermore, Quisinostat has shown potent activity in drug-resistant models. In cultures of taxol-resistant NSCLC, it dramatically inhibited cell proliferation, suggesting it may have a role in overcoming chemotherapy resistance. researchgate.net In vitro studies on the A549 NSCLC cell line showed that Quisinostat significantly inhibited proliferation in a dose- and time-dependent manner, induced G1 phase arrest, and promoted mitochondria-mediated apoptosis. duke.edu

Quisinostat has demonstrated notable preclinical efficacy in breast cancer models. In an in vivo study using the MDA-MB-231 breast cancer xenograft model, treatment with Quisinostat resulted in significant tumor growth inhibition, with a T/C% of 38%. researchgate.net

The compound has also shown potential for treating chemotherapy-resistant breast cancer. In doxorubicin-resistant breast cancer cultures, Quisinostat was found to dramatically inhibit proliferation. researchgate.net Further research has indicated that Quisinostat potentiates doxorubicin-induced cytotoxicity in both breast cancer stem cells and non-stem cells derived from various breast cancer cell lines. researchgate.net

Colorectal Cancer Models

This compound has demonstrated notable antitumor effects in preclinical models of colorectal cancer (CRC). researchgate.net In in vivo studies, Quisinostat has been shown to inhibit tumor progression. researchgate.net For instance, nanoparticle formulations of Quisinostat were found to have a high in vivo potency in preclinical colorectal cancer tumor models, surpassing that of the first-generation HDAC inhibitor vorinostat (B1683920).

One area of investigation has been the use of Quisinostat as a radiosensitizer. Nanoparticle formulations of Quisinostat have been shown to enhance the response of colorectal carcinoma cells to radiation in mouse xenograft models. This suggests a potential role for Quisinostat in combination with radiotherapy to improve treatment outcomes.

The mechanism of action in colorectal cancer cells involves the inhibition of both class I and II Histone Deacetylases (HDACs), leading to sustained acetylation of histones like H3. researchgate.net This epigenetic modification is associated with the inhibition of tumor progression. researchgate.net Furthermore, Quisinostat has been observed to reduce the migration rate of colon cancer cells by more than 50%, a critical factor in preventing metastasis. researchgate.net

Table 1: Preclinical Efficacy of Quisinostat in Colorectal Cancer Models

| Model Type | Cell Line/Xenograft | Key Findings |

|---|---|---|

| In vivo | Colorectal Cancer Tumor Models | Higher potency than vorinostat. |

| In vivo | Mouse Xenograft Models of Colorectal Carcinoma | Enhanced response to radiation when formulated as nanoparticles. |

| In vitro | Colon Cancer Cells | Reduced cell migration rate by >50%. |

Ovarian Cancer Models

The development of Quisinostat was significantly influenced by its pronounced in vivo pharmacodynamic response in an ovarian cancer model. nih.gov Nonclinical studies have consistently shown that Quisinostat exhibits potent anti-tumor activity in various animal tumor models, including those for ovarian cancer. viriom.com

In vitro studies have further detailed its antiproliferative effects. Quisinostat has demonstrated the ability to inhibit cell proliferation across a panel of ovarian tumor cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the nanomolar range.

While specific in vivo xenograft data is part of broader solid tumor studies, the initial selection of Quisinostat for further development was based on its superior single-agent antitumoral efficacy and prolonged pharmacodynamic effects in an ovarian cancer model compared to other histone deacetylase inhibitors. nih.gov

Table 2: Preclinical Efficacy of Quisinostat in Ovarian Cancer Models | Model Type | Key Findings | | :--- | :--- | | In vivo | Ovarian Cancer Model | Prolonged pharmacodynamic response, leading to its selection for development. nih.gov | | In vitro | Panel of Ovarian Tumor Cell Lines | Potent inhibition of cell proliferation with nanomolar IC50 values. |

Hepatocellular Carcinoma (HCC) Models

Quisinostat has shown significant preclinical efficacy in hepatocellular carcinoma (HCC) models, both as a standalone agent and in combination therapies. ijbs.comnih.gov In vitro, Quisinostat substantially inhibited the proliferation of multiple human HCC cell lines, including HCCLM3, SK-hep-1, Hep-3B, Huh7, and SMMC-7721, in a dose-dependent manner. ijbs.comnih.gov The HCCLM3 and SMMC-7721 cell lines were identified as being particularly sensitive to the cytotoxic effects of Quisinostat. ijbs.com Mechanistically, Quisinostat was found to induce G0/G1 phase cell cycle arrest and promote apoptosis in HCC cells. ijbs.comnih.govnih.gov

In vivo studies using an HCCLM3 xenograft model in nude mice demonstrated that Quisinostat markedly repressed tumor growth compared to the control group. ijbs.comnih.gov Furthermore, the combination of Quisinostat with the multi-kinase inhibitor sorafenib (B1663141) resulted in an enhanced ability to impede tumor growth compared to either agent alone, suggesting a synergistic effect. ijbs.comnih.gov This combination therapy was well-tolerated, with no significant weight loss observed in the treated mice. ijbs.com

Table 3: Preclinical Efficacy of Quisinostat in Hepatocellular Carcinoma Models

| Model Type | Cell Line/Xenograft | Treatment | Key Findings |

|---|---|---|---|

| In vitro | HCCLM3, SK-hep-1, Hep-3B, Huh7, SMMC-7721 | Quisinostat | Dose-dependent inhibition of cell proliferation. ijbs.comnih.gov |

| In vitro | HCCLM3, SMMC-7721 | Quisinostat | Induced G0/G1 phase arrest and apoptosis. ijbs.com |

| In vivo | HCCLM3 Xenograft | Quisinostat | Markedly repressed tumor growth. ijbs.comnih.gov |

| In vivo | HCCLM3 Xenograft | Quisinostat + Sorafenib | Enhanced tumor growth inhibition compared to monotherapy. ijbs.comnih.gov |

Urothelial Carcinoma Models

Preclinical investigations have highlighted the potential of Quisinostat in the context of urothelial carcinoma. In vitro studies have demonstrated that Quisinostat induces cell cycle alterations, DNA damage, and ultimately, cell death in various urothelial carcinoma cell lines.

The research also explored combination strategies, revealing that Quisinostat acts synergistically with the chemotherapeutic agent cisplatin (B142131) and the PARP inhibitor talazoparib (B560058). This synergistic effect, observed in five different urothelial carcinoma cell lines, including platinum-resistant sublines, led to a significant decrease in cell viability and allowed for dose reduction of the cytotoxic agents. Importantly, these combinations appeared to be well-tolerated in normal cell lines. The underlying mechanisms for this synergy include disturbances in the cell cycle, induction of apoptosis, and increased DNA damage.

Table 4: Preclinical Efficacy of Quisinostat in Urothelial Carcinoma Models

| Model Type | Cell Lines | Treatment | Key Findings |

|---|---|---|---|

| In vitro | Five Urothelial Carcinoma Cell Lines | Quisinostat | Induced cell cycle alterations, DNA damage, and cell death. |

| In vitro | Five Urothelial Carcinoma Cell Lines (including platinum-resistant) | Quisinostat + Cisplatin or Talazoparib | Significant synergistic decrease in cell viability. |

Other Solid Tumor Preclinical Models

The preclinical antitumor activity of Quisinostat extends to a range of other solid tumors, with particularly consistent efficacy signals observed in glioblastoma models. nih.govnih.gov As part of the Pediatric Preclinical Testing Program, Quisinostat was evaluated against a panel of 33 solid tumor xenografts. nih.govnih.gov It induced significant differences in event-free survival (EFS) distribution compared to control in 21 of these 33 models (64%). nih.govnih.gov An objective response was noted in one of the 33 solid tumor xenografts. nih.gov

The glioblastoma panel showed the most consistent response, with two xenografts, D456 and D645, demonstrating a substantial delay in time to event. nih.gov In preclinical models of glioblastoma, Quisinostat has also been identified as a brain-penetrant molecule that can extend survival when administered in combination with radiation, highlighting its potential as a radiosensitizer for brain tumors. researchgate.net

In vitro, Quisinostat demonstrated potent cytotoxic activity across a broad panel of cell lines, with a median relative IC50 value of 2.2 nM. nih.govnih.gov

Table 5: Preclinical Efficacy of Quisinostat in Other Solid Tumor Models

| Model Type | Xenograft/Cell Line Panel | Key Findings |

|---|---|---|

| In vivo | 33 Solid Tumor Xenografts | Significant differences in EFS distribution in 64% of models. nih.govnih.gov |

| In vivo | Glioblastoma Xenografts (D456, D645) | Substantial delay in time to event. nih.gov |

| In vivo | Glioblastoma Models | Brain-penetrant and acts as a radiosensitizer. researchgate.net |

| In vitro | Pediatric Preclinical Testing Program Panel | Potent cytotoxic activity with a median relative IC50 of 2.2 nM. nih.govnih.gov |

Exploratory Preclinical Applications of this compound in Non-Oncological Pathologies

Inflammatory and Fibrotic Disease Models

The therapeutic potential of histone deacetylase (HDAC) inhibitors, including Quisinostat, is being explored in non-oncological conditions such as inflammatory and fibrotic diseases. nih.gov The underlying principle is that HDACs play a crucial role in the initiation and progression of fibrosis in multiple organs, and their inhibition can ameliorate these conditions in animal models. nih.gov

While direct preclinical studies of Quisinostat in specific inflammatory and fibrotic disease models are emerging, its known mechanisms of action are relevant to these pathologies. For example, Quisinostat is known to increase p53 acetylation, which upregulates p21 and results in G1 phase arrest. This pathway is implicated in the regulation of inflammatory responses and fibrogenesis.

Other HDAC inhibitors have shown promise in preclinical models of these diseases. For instance, the HDAC inhibitor givinostat (B1684626) has demonstrated ameliorative effects in a colitis model by preventing the release of pro-inflammatory cytokines and reducing oxidative stress. scielo.br It has also been shown to alleviate liver fibrosis by inhibiting the activation of hepatic stellate cells. nih.gov These findings with other HDAC inhibitors provide a strong rationale for the investigation of Quisinostat in similar preclinical models of inflammatory and fibrotic diseases.

Table 6: Mechanistic Relevance of Quisinostat and Therapeutic Potential of HDAC Inhibition in Inflammatory and Fibrotic Disease Models

| Disease Area | Model/System | Compound | Key Findings/Rationale |

|---|---|---|---|

| General Mechanism | Cellular Models | Quisinostat | Increases p53 acetylation, upregulates p21, leading to G1 phase arrest. |

| Inflammatory Bowel Disease | Colitis Model | Givinostat | Ameliorated colitis by preventing pro-inflammatory cytokine release and reducing oxidative stress. scielo.br |

| Liver Fibrosis | CCl4-induced Mouse Model | Givinostat | Alleviated liver fibrosis by inhibiting hepatic stellate cell activation. nih.gov |

| Cardiac and Pulmonary Fibrosis | Preclinical Models | General HDAC Inhibitors | Showcased beneficial effects in preventing or reversing fibrogenesis. nih.gov |

Neurodegenerative Disease Models

The role of histone deacetylase (HDAC) enzymes in the regulation of gene transcription has led to the investigation of HDAC inhibitors as potential therapeutic agents for a range of neurodegenerative disorders. frontiersin.orgnih.gov Pathological mechanisms in conditions such as Huntington's disease, Parkinson's disease, and Spinal Muscular Atrophy (SMA) often involve transcriptional dysregulation, where the abnormal expression of key genes contributes to neuronal dysfunction and cell death. frontiersin.orgnih.gov Broadly, HDAC inhibitors are explored in these contexts for their potential to correct aberrant gene expression, exert neuroprotective effects, and improve neurological performance and memory in various preclinical models. frontiersin.orgoatext.com

Quisinostat is characterized as a potent, second-generation inhibitor of class I and II HDACs. nih.govnih.gov Preclinical studies in other fields, such as oncology, have demonstrated that it is a brain-penetrant molecule, a critical characteristic for any therapeutic agent targeting central nervous system disorders. dntb.gov.ua This property, combined with its potent HDAC inhibition, provides a scientific rationale for its potential investigation in neurodegenerative disease models.

However, a review of publicly available scientific literature reveals a lack of specific preclinical efficacy studies for this compound in established animal or cellular models of neurodegenerative diseases such as Huntington's disease, Parkinson's disease, or Spinal Muscular Atrophy. While general research into other HDAC inhibitors has shown promise in these areas—for instance, by improving motor deficits or reducing the accumulation of toxic proteins nih.govbmbreports.orgmichaeljfox.org—direct evidence detailing the effects of Quisinostat on these specific disease phenotypes has not been reported. Consequently, data on its impact on key pathological hallmarks, such as the reduction of mutant huntingtin protein aggregates or the preservation of dopaminergic neurons, is not available.

Gene Therapy Enhancement through Hematopoietic Stem Cell (HSC) Modulation

In the field of gene therapy, particularly for hematologic disorders, achieving efficient and stable genetic modification of hematopoietic stem cells (HSCs) is a critical objective. Lentiviral vectors are a common tool for this purpose, but the transduction efficiency in true, dormant HSCs can be suboptimal, limiting the potential therapeutic benefit. frontiersin.orgbmbreports.org Recent preclinical research has identified this compound as a small molecule that can significantly enhance the efficacy of HSC-based lentiviral gene therapy. frontiersin.orgbmbreports.org

Studies have shown that the addition of Quisinostat to ex vivo HSC culture protocols during lentiviral transduction markedly improves the efficiency of gene transfer. bmbreports.org This effect is particularly pronounced in the true HSC population, which is essential for long-term and stable correction of genetic defects. frontiersin.orgbmbreports.org The mechanism is linked to the modulation of the cellular state by HDAC inhibition, which appears to make the HSCs more receptive to lentiviral vector integration without compromising their fundamental properties.

One of the key findings is that Quisinostat not only boosts transduction rates but also helps preserve the number and repopulation capacity of HSCs during the ex vivo culture and transduction process. frontiersin.orgbmbreports.org Research demonstrated that the inclusion of Quisinostat in the culture medium more than doubled the lentiviral transduction efficiency in HSCs compared to standard protocols. bmbreports.org This increased efficiency could allow for the use of lower quantities of viral vectors to achieve the desired level of gene correction, which has significant implications for reducing the cost and complexity of gene therapy procedures. bmbreports.org

The table below summarizes the key findings from a preclinical study on the effect of Quisinostat on HSCs for gene therapy applications.

| Parameter | Finding | Implication |

|---|---|---|

| Lentiviral Transduction Efficiency in HSCs | More than doubled with the addition of Quisinostat. bmbreports.org | Enhances the potential for long-term correction of genetic disorders and may reduce the required viral vector dosage. bmbreports.org |

| HSC Expansion | Improved the expansion of HSCs in transduction protocols. frontiersin.orgbmbreports.org | Helps maintain a sufficient population of viable stem cells for transplantation. bmbreports.org |

| HSC Repopulation Capacity | The repopulation capacity of HSCs was retained upon lentiviral transduction in the presence of Quisinostat. bmbreports.org | Ensures that the genetically modified cells maintain their long-term functional stem cell capabilities post-transplantation. bmbreports.org |

Mechanisms of Acquired and Intrinsic Resistance to Quisinostat Dihydrochloride Preclinical Focus

Identification of Genetic and Epigenetic Determinants of Quisinostat Dihydrochloride (B599025) Resistance in Cellular Models

While specific studies on genetic and epigenetic determinants of resistance exclusively to Quisinostat are limited, preclinical research on HDAC inhibitors as a class provides insights into potential mechanisms. Resistance to HDAC inhibitors can arise from genetic mutations or epigenetic alterations that affect drug-target interactions, downstream signaling pathways, or drug efflux.

Genetic Determinants:

Mutations in HDACs: Although not yet reported specifically for Quisinostat, mutations in the target HDAC enzymes could potentially alter drug binding and efficacy.

Alterations in Apoptotic Pathway Genes: Preclinical models have shown that the anti-tumor effects of Quisinostat are mediated through the induction of the mitochondrial apoptotic pathway. researchgate.netbiorxiv.org This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic proteins such as Bax and Bim. researchgate.netbiorxiv.org Genetic alterations, such as mutations or amplifications of genes within the Bcl-2 family, could confer resistance by shifting the balance towards cell survival. For instance, overexpression of Bcl-2 has been shown to confer resistance to the HDAC inhibitor vorinostat (B1683920). nih.gov

Status of Tumor Suppressor Genes: The tumor suppressor protein p53 plays a crucial role in the cellular response to Quisinostat. The compound has been shown to increase p53 acetylation, leading to the upregulation of p21(Waf1/Cip1) and subsequent G1 phase cell cycle arrest. researchgate.net Therefore, cancer cells with mutated or deficient p53 may exhibit intrinsic resistance to Quisinostat's cytostatic effects. biorxiv.org

Epigenetic Determinants:

Epigenetic Silencing of Pro-apoptotic Genes: The development of resistance to chemotherapeutic agents can be driven by epigenetic silencing of genes involved in apoptosis or drug sensitivity. nih.gov While not specifically demonstrated for Quisinostat, it is plausible that resistant cells could acquire epigenetic modifications, such as DNA hypermethylation or repressive histone marks, at the promoter regions of pro-apoptotic genes, thereby preventing their expression in response to Quisinostat treatment.

Modulation of microRNA Expression: In the context of resistance to other targeted therapies, Quisinostat has been shown to modulate the expression of microRNAs, such as miR-200c, which can reverse the epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance. news-medical.net It is conceivable that alterations in the expression of specific microRNAs could also contribute to resistance to Quisinostat itself.

A summary of potential genetic and epigenetic determinants of resistance is presented in the table below.

| Determinant Type | Potential Mechanism | Relevance to Quisinostat Dihydrochloride |

| Genetic | Mutations in HDAC enzymes | Theoretical, not yet demonstrated for Quisinostat. |

| Alterations in Bcl-2 family genes | Quisinostat's mechanism involves modulating Bcl-2 family proteins; alterations could confer resistance. researchgate.netbiorxiv.orgnih.gov | |

| Mutations or loss of p53 | p53 acetylation is a key part of Quisinostat's action; its inactivation could lead to resistance. researchgate.netbiorxiv.org | |

| Epigenetic | Silencing of pro-apoptotic genes | A general mechanism of drug resistance that could apply to Quisinostat. nih.gov |

| Altered microRNA expression | Quisinostat is known to modulate miRNAs in other contexts; this could be a resistance mechanism. news-medical.net |

Adaptive Cellular Signaling Networks Contributing to this compound Resistance

Cancer cells can develop resistance to therapeutic agents by rewiring their signaling networks to promote survival and proliferation despite treatment. While specific adaptive signaling pathways conferring resistance to Quisinostat are not yet fully elucidated, preclinical evidence points to several potential networks.

Upregulation of Pro-survival Signaling Pathways: The PI3K/AKT and JNK signaling pathways are implicated in the cellular response to Quisinostat. nih.govnih.gov Quisinostat has been shown to suppress the PI3K/AKT pathway, which is a key regulator of cell survival and proliferation. nih.gov In a resistant state, cancer cells might develop mechanisms to reactivate this pathway, for example, through mutations in upstream regulators or feedback loops. Similarly, while Quisinostat can activate the pro-apoptotic JNK pathway, resistant cells may adapt by upregulating negative regulators of this pathway. nih.govnih.gov

Increased Drug Efflux: A common mechanism of acquired drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration. dntb.gov.uamdpi.com Overexpression of transporters like ABCB1 (P-gp) and ABCG2 (BCRP) has been linked to resistance to other HDAC inhibitors. dntb.gov.ua Although direct evidence for Quisinostat being a substrate for these transporters is pending, this remains a highly probable mechanism of acquired resistance.

Enhanced Antioxidant Defense: HDAC inhibitors, including Quisinostat, can induce the production of reactive oxygen species (ROS), which contributes to their apoptotic effects. researchgate.net Acquired resistance to the HDAC inhibitor vorinostat has been associated with the upregulation of antioxidant defense genes, which helps to neutralize ROS and promote cell survival. researchgate.net It is plausible that a similar adaptive mechanism could arise in response to Quisinostat treatment.

The following table summarizes the potential adaptive cellular signaling networks.

| Signaling Network | Mechanism of Resistance | Potential Implication for Quisinostat |

| PI3K/AKT Pathway | Reactivation of this pro-survival pathway. | Quisinostat is known to inhibit this pathway; its reactivation could confer resistance. nih.gov |

| JNK Pathway | Downregulation of this pro-apoptotic pathway. | Quisinostat activates this pathway; its suppression could lead to resistance. nih.govnih.gov |

| Drug Efflux | Upregulation of ABC transporters (e.g., ABCB1, ABCG2). | A common mechanism for HDAC inhibitor resistance that may apply to Quisinostat. dntb.gov.uamdpi.com |

| Redox Homeostasis | Upregulation of antioxidant defense mechanisms. | Quisinostat induces ROS; enhanced antioxidant capacity could be a resistance mechanism. researchgate.netresearchgate.net |

Strategies to Overcome this compound Resistance in Preclinical Settings

Overcoming resistance to this compound is a critical area of preclinical research. Strategies being explored include the identification of novel molecular targets and the development of next-generation analogs with improved efficacy against resistant models.

Synthetic Lethality: One approach to overcoming resistance is to exploit the concept of synthetic lethality, where the inhibition of a second target is lethal only in the context of resistance to the primary drug. For HDAC inhibitors, combination with proteasome inhibitors has shown a potential synthetic lethal relationship in TP53-mutated cancers. researchgate.net In the context of Quisinostat, identifying pathways that become essential for survival in resistant cells could reveal novel therapeutic targets. For example, if resistance is mediated by the upregulation of a specific survival pathway, targeting a key component of that pathway could re-sensitize the cells to Quisinostat.

Combination Therapies: Preclinical studies have shown that Quisinostat can act synergistically with other anticancer agents. Combining Quisinostat with cisplatin (B142131) or the PARP inhibitor talazoparib (B560058) has shown synergistic effects in urothelial carcinoma cell lines, including those resistant to cisplatin. nih.gov In hepatocellular carcinoma models, Quisinostat enhances the efficacy of sorafenib (B1663141). nih.gov These combinations may work by targeting parallel survival pathways or by preventing the emergence of resistant clones. For instance, the DNA-damaging effects of cisplatin may be enhanced by the chromatin-relaxing effects of Quisinostat. nih.gov

While specific next-generation analogs of Quisinostat designed to overcome resistance are not yet widely reported in the literature, the development of novel HDAC inhibitors with improved properties is an active area of research. nih.gov

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structure-activity relationships of Quisinostat and its derivatives could guide the design of new analogs. nih.gov By modifying the chemical structure, it may be possible to develop compounds that have a higher affinity for the target HDACs, are less susceptible to efflux by ABC transporters, or have a different spectrum of HDAC inhibition that is more effective in resistant cells.

Dual-Target Inhibitors: An emerging strategy is the development of dual-target inhibitors that can simultaneously modulate two distinct cancer-relevant pathways. nih.gov For example, designing a molecule that combines the HDAC-inhibitory properties of Quisinostat with the inhibition of a key kinase in a survival pathway could be a powerful approach to preemptively combat resistance.

Rational Combination Therapeutic Strategies Involving Quisinostat Dihydrochloride Preclinical Research

Synergistic Interactions of Quisinostat Dihydrochloride (B599025) with Chemotherapeutic Agents (e.g., Cisplatin) in Preclinical Models

The combination of Quisinostat dihydrochloride with conventional chemotherapeutic agents has been investigated to potentiate their cytotoxic effects. A notable example is its interaction with Cisplatin (B142131), a platinum-based chemotherapy agent.

In preclinical models of urothelial carcinoma, the combination of Quisinostat and Cisplatin has demonstrated a significant synergistic effect in reducing cell viability. This synergy was observed in five different urothelial carcinoma cell lines, including those resistant to Cisplatin ashpublications.orgplos.org. The underlying mechanisms for this synergy include induced cell cycle disruption, increased apoptosis (programmed cell death), and enhanced DNA damage ashpublications.orgplos.org. By inducing a more open chromatin structure, Quisinostat may increase the accessibility of DNA to Cisplatin, thereby amplifying its DNA-damaging effects. This combination has also shown the potential to overcome chemoresistance in urothelial cancer ashpublications.org.

| Cell Line Type | Combination Agent | Observed Effect | Mechanism of Action |

| Urothelial Carcinoma | Cisplatin | Synergistic decrease in cell viability | Cell cycle disturbance, apoptosis induction, DNA damage |

| Platinum-Resistant Urothelial Carcinoma | Cisplatin | Overcoming of chemoresistance | Not specified |

Combination of this compound with Targeted Therapies in Preclinical Studies

This compound has been evaluated in combination with a range of targeted therapies, demonstrating the potential for enhanced antitumor activity across various cancer types.

The combination of Quisinostat with kinase inhibitors has shown promise in preclinical studies. A significant example is the synergistic interaction with Sorafenib (B1663141), a multi-kinase inhibitor, in hepatocellular carcinoma (HCC) models. This combination markedly suppressed cell proliferation and induced apoptosis in a synergistic manner, both in vitro and in vivo ashpublications.orgplos.org. The antitumor effects were attributed to the induction of G0/G1 phase cell cycle arrest through the PI3K/AKT/p21 pathway and apoptosis via the JNK/c-Jun/caspase-3 pathway ashpublications.orgplos.org. In a HCC xenograft model, the combination of Quisinostat and Sorafenib led to a significant decrease in tumor volume ashpublications.orgplos.org.

Furthermore, preclinical studies have indicated that Quisinostat is a suitable combination partner for cyclin-dependent kinase (CDK) inhibitors in melanoma. While specific studies with newer generation CDK4/6 inhibitors are limited, research has shown that Quisinostat can reduce the levels of CDK2, CDK4, and CDK6.

| Cancer Type | Combination Agent | Observed Effect | Mechanism of Action |

| Hepatocellular Carcinoma | Sorafenib | Synergistic suppression of proliferation and induction of apoptosis | G0/G1 phase arrest (PI3K/AKT/p21 pathway), Apoptosis (JNK/c-Jun/caspase-3 pathway) |

| Melanoma | CDK inhibitors | Potentiated anti-tumor effect | Not specified |

The combination of Quisinostat with Poly (ADP-ribose) polymerase (PARP) inhibitors has been investigated as a strategy to exploit vulnerabilities in DNA damage repair pathways. In preclinical models of urothelial carcinoma, combining Quisinostat with the PARP inhibitor Talazoparib (B560058) resulted in a significant synergistic decrease in cell viability nih.govnih.gov. This effect was also observed in cisplatin-resistant cell lines nih.govnih.gov. The mechanism of this synergy involves the disturbance of the cell cycle, increased caspase-dependent apoptosis, and an accumulation of DNA damage, as indicated by an increase in the DNA double-strand break marker γH2AX nih.gov.

| Cell Line Type | Combination Agent | Observed Effect | Mechanism of Action |

| Urothelial Carcinoma | Talazoparib | Synergistic decrease in cell viability | Cell cycle disturbance, increased apoptosis, increased DNA damage (γH2AX) |

| Cisplatin-Resistant Urothelial Carcinoma | Talazoparib | Synergistic decrease in cell viability | Not specified |

Preclinical evidence supports the synergistic combination of Quisinostat with proteasome inhibitors like Bortezomib (B1684674). In models of synovial sarcoma, this combination led to a significant decrease in cell viability and was found to be synergistic in multiple synovial sarcoma cell lines plos.orgnih.gov. The combination treatment resulted in the upregulation of pro-apoptotic proteins BIM and BIK, and phosphorylation of the anti-apoptotic protein BCL-2 plos.orgnih.gov. This ultimately leads to the cleavage of caspase 3 and induction of apoptosis plos.org. In a murine model of synovial sarcoma, the combination of Quisinostat and Bortezomib significantly reduced tumor growth plos.orgnih.gov. Additionally, in vivo data from preclinical models of multiple myeloma have shown a synergistic activity between Quisinostat and Bortezomib ashpublications.org.

| Cancer Type | Combination Agent | Observed Effect | Mechanism of Action |

| Synovial Sarcoma | Bortezomib | Synergistic decrease in cell viability, reduced tumor growth | Upregulation of pro-apoptotic proteins (BIM, BIK), Phosphorylation of BCL-2, Caspase 3 cleavage, Apoptosis induction |

| Multiple Myeloma | Bortezomib | Synergistic antitumor activity | Not specified |

While direct preclinical studies combining Quisinostat with specific CDK4/6 inhibitors such as Palbociclib, Ribociclib, or Abemaciclib are not extensively documented, there is evidence to support the rationale for such combinations. Preclinical research has shown that Quisinostat treatment can lead to a significant reduction in the levels of CDK2, CDK4, and CDK6. This suggests that Quisinostat may enhance the effects of CDK4/6 inhibitors by further suppressing the activity of these key cell cycle regulators.

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, and their inhibition is a key therapeutic strategy. Preclinical studies have shown that histone deacetylase inhibitors can suppress the expression of anti-apoptotic BCL-2 family proteins. Specifically, Quisinostat has been observed to decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl in hepatocellular carcinoma cells nih.gov. Furthermore, in synovial sarcoma models, the combination of Quisinostat and Bortezomib was shown to elicit the phosphorylation of the anti-apoptotic protein BCL-2, which can inactivate its function plos.orgnih.gov. This provides a strong rationale for investigating the combination of Quisinostat with direct BCL-2 inhibitors like Venetoclax to enhance the induction of apoptosis in cancer cells.

Enhancement of Radiotherapy Efficacy by this compound in Preclinical Glioblastoma Models

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with resistance to standard therapies like radiation being a significant hurdle. nih.govresearchgate.net Preclinical research has identified histone deacetylase (HDAC) inhibitors as a promising class of agents to enhance the radiosensitivity of tumor cells. nih.govbiorxiv.orgresearchgate.net Quisinostat, a second-generation hydroxamic acid-based HDAC inhibitor, has been a focus of such research due to its high selectivity for class I HDAC isoforms, particularly HDAC1 and HDAC2, which are overexpressed in GBM and linked to decreased survival. biorxiv.orgnih.govnih.govbarrowneuro.orgoup.com